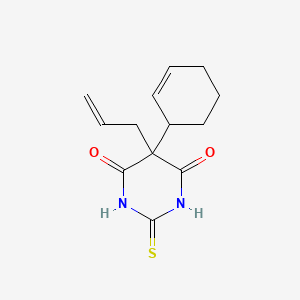
Thialbarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thialbarbital, also known as 5-allyl-5-cyclohex-2-en-1-yl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, is a barbiturate derivative that was invented in the 1960s. It is primarily known for its sedative effects and was used for induction in surgical anesthesia. This compound is short-acting and has a lower tendency to induce respiratory depression compared to other barbiturate derivatives such as pentobarbital .
Méthodes De Préparation
Thialbarbital can be synthesized through various methods. One common synthetic route involves the reaction of barbital with phosphorus pentasulfide. This reaction replaces the oxygen atom in the barbiturate structure with a sulfur atom, resulting in the formation of this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Thialbarbital undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its corresponding barbiturate form.
Substitution: this compound can undergo substitution reactions where the allyl or cyclohexenyl groups are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Thialbarbital has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of thiobarbiturates.
Biology: this compound’s effects on the central nervous system make it a valuable tool for studying neural pathways and neurotransmitter interactions.
Medicine: Its sedative properties are utilized in anesthesia research, particularly in understanding the mechanisms of action of barbiturates.
Mécanisme D'action
Thialbarbital exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor, specifically at a site associated with the chloride ion channel. This binding increases the duration for which the chloride ion channel remains open, enhancing the inhibitory effect of GABA on the central nervous system. This results in sedation and anesthesia .
Comparaison Avec Des Composés Similaires
Thialbarbital is similar to other thiobarbiturates such as thiopental and thiobarbital. it is unique in its specific structure, which includes an allyl and a cyclohexenyl group. This structural difference contributes to its distinct pharmacological profile, including its short-acting nature and lower tendency to induce respiratory depression .
Similar Compounds
Thiopental: Used for induction of anesthesia and as a sedative.
Thiobarbital: Another thiobarbiturate with sedative and anesthetic properties.
This compound’s unique structure and properties make it a valuable compound in both research and clinical settings.
Propriétés
Numéro CAS |
467-36-7 |
|---|---|
Formule moléculaire |
C13H16N2O2S |
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
5-cyclohex-2-en-1-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H16N2O2S/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2,4,6,9H,1,3,5,7-8H2,(H2,14,15,16,17,18) |
Clé InChI |
PXLVRFQEBVNJOH-UHFFFAOYSA-N |
SMILES isomérique |
C=CCC1(C(=O)NC(=NC1=O)S)C2CCCC=C2 |
SMILES |
C=CCC1(C(=O)NC(=S)NC1=O)C2CCCC=C2 |
SMILES canonique |
C=CCC1(C(=O)NC(=S)NC1=O)C2CCCC=C2 |
Apparence |
Solid powder |
Autres numéros CAS |
467-36-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Thialbarbital; Thialpenton; Thiohexallymalum; Tialbarbital; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




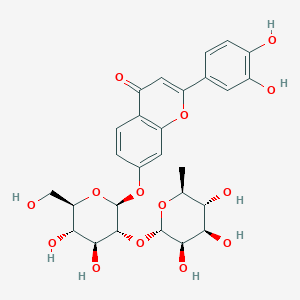

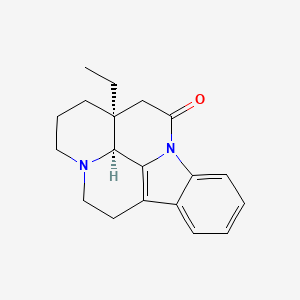
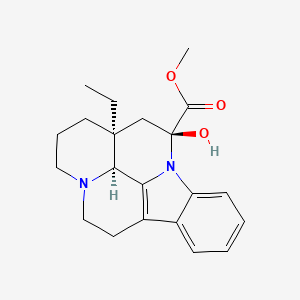
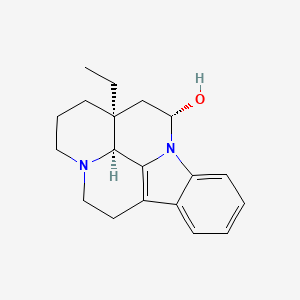
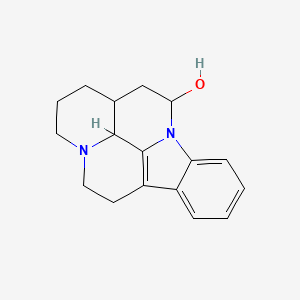
![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)
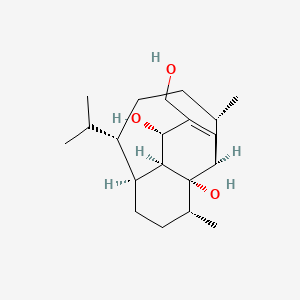
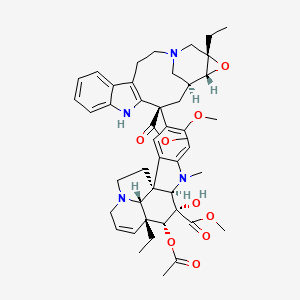
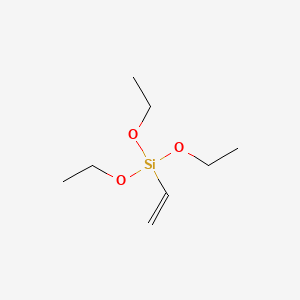


![1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1683068.png)